Thieno[2,3-b]pyridine 1,1-dioxide
Description
Significance and Versatility of Thienopyridine Scaffolds in Chemical Research
Thienopyridine scaffolds are of considerable importance in medicinal chemistry due to their diverse biological activities. igi-global.comresearchgate.net Derivatives of thienopyridine have been shown to possess anti-inflammatory, antimicrobial, antiviral, antitumor, and antiplatelet properties. researchgate.net The versatility of the thienopyridine framework allows for a wide range of structural modifications, which can modulate the compound's biological and physicochemical properties, such as solubility and lipophilicity. researchgate.net This adaptability has made thienopyridine derivatives a valuable platform for the development of new therapeutic agents. researchgate.netresearchgate.net
The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment that influences the reactivity and potential for intermolecular interactions. This has led to their use not only in medicinal chemistry but also in materials science as building blocks for organic semiconductors.
Historical Context of Thieno[2,3-b]pyridine (B153569) Derivatives
The first synthesis of a thieno[2,3-b]pyridine derivative was reported in 1913 by Steinkopf and Lutzkendorf, who prepared the parent compound using a Skraup reaction starting from 2-aminothiophene. researchgate.net Over the subsequent decades, research into this class of compounds grew steadily, with a significant increase in the number of publications in recent years. researchgate.net This surge in interest is largely driven by the discovery of the diverse pharmacological potential of thienopyridine derivatives. researchgate.netresearchgate.net
Classification and Isomerism within Thienopyridine Structures
Thienopyridines can exist as six possible isomers, depending on the mode of fusion between the thiophene and pyridine rings. researchgate.netresearchgate.net These isomers are:
thieno[2,3-b]pyridine
thieno[3,2-b]pyridine (B153574)
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine (B143518)
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171)
Among these, the thieno[2,3-b] and thieno[3,2-b] isomers have been the most extensively studied due to their synthetic accessibility and broad range of biological activities. researchgate.net The different arrangements of the sulfur and nitrogen atoms within the fused ring system lead to distinct electronic and steric properties for each isomer, which in turn influences their chemical reactivity and biological function.
Specific Focus on Thieno[2,3-b]pyridine 1,1-dioxide within the Sulfone Class
Within the broader class of thienopyridines, the oxidation of the sulfur atom to a sulfone (dioxide) introduces significant changes to the molecule's properties. This compound is a derivative where the sulfur atom of the thiophene ring is oxidized to a sulfone group. This transformation from a sulfide (B99878) to a sulfone has profound effects on the electronic nature of the ring system. The electron-withdrawing character of the sulfone group significantly alters the electron density distribution, which can impact the compound's reactivity and potential as a scaffold in various applications.
The synthesis of thieno[2,3-b]pyridine 1,1-dioxides can be achieved through the oxidation of the corresponding thieno[2,3-b]pyridine. This structural modification enhances the potential for these compounds to be used in the development of novel materials and as intermediates in organic synthesis. For instance, the sulfone group can act as a leaving group in nucleophilic substitution reactions or participate in various cycloaddition reactions, opening up avenues for further chemical transformations.
Recent research has explored the synthesis of related sulfone structures, such as unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophene dioxides, highlighting the interest in the photophysical properties of these oxidized thiophene-containing systems. acs.org
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZDWTZLUNKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Thieno 2,3 B Pyridine 1,1 Dioxide
Oxidative Transformations and Dimerization Pathways
The oxidation of thieno[2,3-b]pyridine (B153569) derivatives can lead to a variety of products, including the corresponding S-oxides and S,S-dioxides (sulfones). nih.gov In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation does not always stop at the sulfone stage and can proceed to yield unusual dimeric structures. nih.gov
Exploration of Unusual Oxidative Dimerization Mechanisms
The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents such as sodium hypochlorite (B82951) (NaOCl) can lead to complex oxidative dimerization products. nih.gov The reaction is proposed to proceed through a multi-step mechanism involving the initial formation of a highly reactive intermediate. This process is noteworthy for its high degree of regio- and stereoselectivity, yielding a single diastereomer out of several possibilities. nih.gov The mechanism is thought to involve the cleavage of N-H and C(2)=C(3) bonds and the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a polyheterocyclic system. acs.org It is important to note that in these specific dimerization reactions of substituted 3-aminothieno[2,3-b]pyridines, the sulfur atom is not always oxidized to the dioxide level, and the dimerization occurs through other reactive sites on the molecule. acs.org
Influence of Reaction Conditions on Product Formation and Selectivity
The course of the oxidative dimerization of 3-aminothieno[2,3-b]pyridine derivatives is highly dependent on the reaction conditions, particularly the solvent and the presence of a phase transfer catalyst (PTC). nih.gov For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous sodium hypochlorite in dioxane affords pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. acs.org However, conducting the reaction under phase transfer conditions, using a dichloromethane-water system, can lead to improved yields of the dimeric products. acs.org
In contrast, the use of other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or magnesium monoperoxyphthalate (MMPP) on 3-aminothieno[2,3-b]pyridine-2-carboxamides does not result in dimerization but instead leads to the formation of the corresponding S-oxides or S,S-dioxides. nih.gov This highlights the critical role of the chosen oxidant in directing the reaction pathway towards either simple oxidation or complex dimerization.
Table 1: Effect of Reaction Conditions on the Oxidation of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
| Oxidizing Agent | Solvent System | Major Product(s) | Reference |
| aq. NaOCl | Dioxane/Water | Oxidative Dimer | acs.org |
| aq. NaOCl / PTC | CH₂Cl₂/Water | Oxidative Dimer | acs.org |
| mCPBA | Dichloromethane (B109758) | S-oxide, S,S-dioxide | nih.gov |
| MMPP | Dichloromethane | S-oxide, S,S-dioxide | nih.gov |
Cycloaddition Reactions and Pericyclic Processes
The thieno[2,3-b]pyridine 1,1-dioxide moiety is an interesting substrate for cycloaddition reactions due to the electron-withdrawing nature of the sulfone group, which activates the adjacent double bond in the thiophene (B33073) ring. This makes the molecule a potential dienophile in Diels-Alder reactions. Research has shown that this compound can indeed act as a dienophile in [4+2] cycloaddition reactions. acs.org These reactions provide a valuable route for the synthesis of more complex, fused heterocyclic systems. The reactivity in these pericyclic processes is a key feature of the chemical character of this compound, allowing for the construction of novel molecular architectures.
Nucleophilic and Electrophilic Reactivity of the 1,1-Dioxide Moiety
The presence of the 1,1-dioxide (sulfone) group significantly influences the electronic properties of the thieno[2,3-b]pyridine ring system, impacting its reactivity towards both nucleophiles and electrophiles.
The strong electron-withdrawing effect of the sulfone group deactivates the thiophene ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic substitution reactions. The carbon atoms adjacent to the sulfone group become more electrophilic and are thus more susceptible to attack by nucleophiles. This altered reactivity profile allows for functionalization of the thiophene portion of the molecule, which might not be possible in the parent thieno[2,3-b]pyridine.
A kinetic study of electrophilic substitution in the parent thieno[2,3-b]pyridine has shown that the reactivity is influenced by the electronic effects of the heteroatoms. rsc.org While this study does not directly address the 1,1-dioxide, it provides a baseline for understanding the electronic landscape of the parent molecule. The introduction of the sulfone group would be expected to significantly alter these reactivity patterns.
Intramolecular Cyclization Dynamics and Kinetics
The thieno[2,3-b]pyridine scaffold can be a precursor in intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. The kinetics and dynamics of these processes are of significant interest for understanding the reaction mechanisms and for the controlled synthesis of complex molecules.
In the context of the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the formation of the final dimeric product involves a cascade of bond-forming events that are inherently linked to the intramolecular dynamics of the reactive intermediates. nih.gov While the primary focus of the study was on the oxidative dimerization, the discussion of the kinetics and dynamics of the intramolecular processes provides insight into the factors that govern ring closure and the formation of stable polycyclic structures. nih.govacs.org
Structural Characterization and Spectroscopic Analysis of Thieno 2,3 B Pyridine 1,1 Dioxide and Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in defining the connectivity and electronic environment of the thieno[2,3-b]pyridine (B153569) 1,1-dioxide core and its substituted analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the molecular framework of thieno[2,3-b]pyridine derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the proton and carbon environments within the molecule.
For the parent thieno[2,3-b]pyridine, the aromatic protons and carbons exhibit characteristic signals. For instance, in derivatives of 2-phenylpyridine, the proton signals typically appear in the range of δ 7.15-8.83 ppm, while the carbon signals are observed between δ 120.6-157.4 ppm. rsc.org The specific substitution patterns on the thieno[2,3-b]pyridine ring system significantly influence the chemical shifts. For example, in a series of substituted 2-phenylpyridines, electron-withdrawing groups like trifluoromethyl and chloro groups, as well as electron-donating methoxy (B1213986) groups, cause predictable upfield or downfield shifts of the proton and carbon signals. rsc.org
In more complex derivatives, such as those synthesized for biological evaluation, the NMR spectra provide crucial information for structural confirmation. For example, the ¹H-NMR spectrum of 7-(2-thienyl)pyrimidine[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine shows a multiplet for the aromatic protons between δ 7.31–8.11 ppm and a broad singlet for the amino protons at δ 6.88 ppm. mdpi.com Similarly, the ¹H-NMR spectrum of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one reveals a multiplet for the aromatic protons in the δ 7.01–8.21 ppm range and a characteristic broad singlet for the NH proton at δ 12.85 ppm. mdpi.com
Table 1: Representative ¹H NMR Data for Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Phenylpyridine rsc.org | CDCl₃ | 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) |
| 2-(4-Chlorophenyl)pyridine rsc.org | CDCl₃ | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) |
| 7-(2-thienyl)pyrimidine[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine mdpi.com | DMSO-d₆ | 7.31–8.11 (m, 7H, ArH's), 6.88 (s, br., 2H, NH₂) |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one mdpi.com | DMSO-d₆ | 7.01–8.21 (m, 7H, ArH's), 12.85 (s, br., 1H, NH) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide valuable insights into the functional groups present in thieno[2,3-b]pyridine 1,1-dioxide and its derivatives by probing their molecular vibrations. The characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum correspond to specific bond stretching and bending modes.
The presence of the sulfone group (SO₂) in the 1,1-dioxide is readily identified by its strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
For various substituted thieno[2,3-b]pyridines, IR spectroscopy has been instrumental in identifying key functional groups. For instance, the IR spectrum of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one shows a distinct carbonyl (CO) stretching band at 1666 cm⁻¹ and an NH stretching band at 3320 cm⁻¹. mdpi.com In another example, 7-(2-thienyl)pyrimidine[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine exhibits characteristic NH₂ stretching vibrations at 3320 and 3151 cm⁻¹. mdpi.com The presence of a cyano (CN) group in precursors like 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is confirmed by a sharp band around 2218 cm⁻¹. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Thieno[2,3-b]pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amine/Amide) | Stretching | 3425-3151 | mdpi.com |
| C-H (Aromatic) | Stretching | ~3000 | mdpi.com |
| C≡N (Nitrile) | Stretching | ~2218 | mdpi.com |
| C=O (Carbonyl) | Stretching | ~1700-1666 | mdpi.com |
| C=C, C=N | Stretching | ~1658-1569 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for the parent this compound is not detailed in the provided search results, crystallographic studies on related derivatives and heterocyclic systems highlight the power of this method. For instance, the crystal structure of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) reveals a distorted trigonal–bipyramidal geometry around the cadmium center. researchgate.net In another example, the structure of bis(O-butyldithiocarbonato)bis(3-ethyl pyridine)nickel(II) was determined to be monoclinic, with the nickel atom adopting an octahedral coordination geometry. researchgate.net
For perovskite solar cells, X-ray diffraction (XRD) is used to investigate the crystallinity of the perovskite films. The diffraction peaks at specific angles correspond to different crystal planes, and the full width at half-maximum (FWHM) of these peaks provides information about the crystal quality and size. acs.org
Analysis of Conformational Preferences and Molecular Geometry
The combination of spectroscopic data, particularly NMR and X-ray crystallography, allows for a detailed analysis of the conformational preferences and molecular geometry of this compound and its derivatives.
The thieno[2,3-b]pyridine core is an essentially planar bicyclic system. However, the substituents on this core can adopt various conformations. For example, in a derivative with a tethered propyl-aryl group, this substituent has greater rotational freedom compared to a fused cycloalkyl ring, which can influence its interaction with biological targets. nih.gov
X-ray crystallography provides precise details on the planarity of the ring system and the torsion angles of substituents. For instance, in the crystal structure of bis(O-butyldithiocarbonato)bis(3-ethyl pyridine)nickel(II), the butyl chain was found to be disordered over two sites, indicating conformational flexibility. researchgate.net The planarity of conjugated macrocycles, which can be considered extended analogues of heterocyclic systems, has also been confirmed through crystallographic studies. mdpi.com
Elucidation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the crystal packing of molecules and can influence their physical and biological properties.
In the solid state, derivatives of thieno[2,3-b]pyridine with appropriate functional groups can participate in hydrogen bonding. For example, compounds with amino or amide groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfone group can act as hydrogen bond acceptors.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov This method has been used to show that in some pyridinium (B92312) halide salts, N–H⋯Br, C–H⋯Br, N–H⋯Cl, O–H⋯Cl, and N–H⋯O hydrogen bonds are significant in stabilizing the crystal packing. nih.gov For a cadmium complex, Hirshfeld surface analysis indicated that H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and S⋯H/H⋯S interactions are dominant. researchgate.net
π-π stacking interactions are also expected to be significant in the crystal packing of thieno[2,3-b]pyridine derivatives due to the aromatic nature of the heterocyclic system. These interactions involve the face-to-face or offset stacking of the aromatic rings. In the crystal structure of a cadmium complex containing pyridyl ligands, parallel offset face-to-face interactions between inversion-related pyridyl rings were observed. researchgate.net
Theoretical and Computational Chemistry of Thieno 2,3 B Pyridine 1,1 Dioxide
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Specific data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for Thieno[2,3-b]pyridine (B153569) 1,1-dioxide are not available in the reviewed literature. While such calculations are common for characterizing the reactivity and electronic properties of novel compounds, they have not been reported for this particular sulfone.
There are no published studies that specifically assess the aromaticity and stability of Thieno[2,3-b]pyridine 1,1-dioxide using computational methods such as Nucleus-Independent Chemical Shift (NICS) or other magnetic or electronic criteria. The oxidation of the thiophene (B33073) sulfur to a sulfone is expected to significantly impact the aromaticity of that ring, but quantitative computational analysis is currently lacking.
While MEP maps have been utilized to predict the reactivity of substituted thieno[2,3-b]pyridine derivatives researchgate.net, no such maps have been published for the unsubstituted this compound. These maps would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, providing insight into its potential interactions.
Mechanistic Pathway Elucidation through Computational Simulations
No detailed computational simulations, including transition state analysis or reaction path investigations, for reactions involving this compound have been found in the literature. Such studies would be essential for understanding the mechanisms of its reactions, for instance, its documented behavior as a dienophile.
Information regarding the influence of different solvation models on the reaction energetics of this compound is not available. This type of computational analysis is critical for accurately modeling reaction kinetics and thermodynamics in solution.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
There are currently no published studies that predict the spectroscopic properties of this compound through computational methods. While experimental spectroscopic data such as 1H-NMR, 13C-NMR, and IR spectra are available for numerous other derivatives of the thieno[2,3-b]pyridine scaffold, this information is not applicable to the 1,1-dioxide variant. mdpi.commdpi.com Theoretical calculations, which would provide predicted values for NMR chemical shifts, absorption maxima in UV-Vis spectroscopy, and vibrational frequencies in IR spectroscopy, have not been reported for this specific molecule.
Nonlinear Optical (NLO) Properties and Related Studies
No research has been found regarding the nonlinear optical (NLO) properties of this compound. Computational studies that would determine properties such as the first hyperpolarizability (β), a key indicator of second-order NLO activity, have not been performed on this compound. Therefore, no data tables or detailed research findings on its NLO characteristics can be provided.
Biological Relevance and Mechanistic Investigations of Thieno 2,3 B Pyridine 1,1 Dioxide Derivatives
In Vitro Biological Activities and Target Identification
Derivatives of the thieno[2,3-b]pyridine (B153569) core have been extensively studied for their interactions with a range of enzymes, proteins, and receptors, revealing their potential as modulators of key cellular signaling pathways.
Enzyme Inhibition Profiles (e.g., Phospholipase C-γ, Kinases, Hydrolases)
Thieno[2,3-b]pyridine derivatives were initially discovered through virtual high-throughput screening as potential inhibitors of Phospholipase C (PLC) isoforms. nih.govresearchgate.net Subsequent investigations have confirmed their interaction with these enzymes. While no significant inhibitory effect was observed against PLC-β, some derivatives have shown activity against PLC-γ, although the potency did not always correlate with their anti-proliferative effects. nih.gov It has been proposed that these compounds may interact with PLC isozymes, potentially PLC-δ, to exert their cellular effects. nih.govnih.gov
The kinase family of enzymes has been a prominent target for thieno[2,3-b]pyridine derivatives. Notably, they have been identified as inhibitors of both non-receptor tyrosine kinases and serine/threonine kinases. A series of 3-amino-thieno[2,3-b]pyridines were developed as novel inhibitors of the non-receptor tyrosine kinase c-Src, which is implicated in tumor progression. drugbank.com Furthermore, various 5-bromo-thieno[2,3-b]pyridine derivatives bearing amide or benzoyl groups at the 2-position have been synthesized and evaluated as inhibitors of the serine/threonine kinase Pim-1, an enzyme involved in cell survival and proliferation. nih.govsigmaaldrich.com For instance, compounds 3c and 5b displayed moderate Pim-1 inhibitory activity. nih.gov However, the kinase inhibitory profile can be selective, as one derivative was tested against a panel of 97 kinases and showed minimal to no activity, suggesting that not all kinases are targets for this class of compounds. researchgate.net
As a class of hydrolases, tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme involved in DNA repair, has also been identified as a target. One particular thieno[2,3-b]pyridine derivative, 9d , demonstrated potent inhibition of TDP1 with an IC50 value of 0.5 ± 0.1 μM. researchgate.net
Modulation of Protein Function (e.g., PfGSK-3, PKCθ, Hsp90, B-Raf)
The biological activity of thieno[2,3-b]pyridine derivatives extends to the modulation of various other critical cellular proteins. Research has identified 3,6-diaminothieno[2,3-b]pyridines as selective inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3), a key regulator in the life cycle of the malaria parasite. nih.gov The same class of compounds has also been shown to act as inhibitors of heat shock protein 90 (Hsp90) and the serine/threonine-protein kinase B-Raf, both of which are significant targets in cancer therapy. nih.gov
Furthermore, 4-aminothieno[2,3-b]pyridine-3-carbonitrile derivatives have been recognized as inhibitors of protein kinase C θ (PKCθ), an enzyme involved in T-cell activation and a target for autoimmune and inflammatory diseases. nih.gov Beyond kinase inhibition, these compounds have been found to modulate the function of the copper-trafficking antioxidant 1 (ATOX1) protein and to interact with the colchicine (B1669291) binding site on tubulin, thereby affecting cytoskeletal dynamics. nih.gov
Receptor Agonism/Antagonism (e.g., 5-HT4 receptor, A2A receptor)
Thieno[2,3-b]pyridine derivatives have also been shown to interact with G protein-coupled receptors (GPCRs). Several compounds within this class have been developed as highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists, which are of interest for their potential as memory enhancers. nih.gov
In contrast, other derivatives have been identified as antagonists of the adenosine (B11128) A2A receptor (A2AAR). nih.gov The antagonism of this receptor is a therapeutic strategy for various neurological disorders.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The broad spectrum of biological activities exhibited by thieno[2,3-b]pyridine derivatives has prompted extensive structure-activity relationship (SAR) studies to elucidate the molecular features responsible for their potency and selectivity.
Impact of Substituent Modifications on Biological Activity
SAR studies have revealed that the nature and position of substituents on the thieno[2,3-b]pyridine core are critical for biological activity. For instance, in a series of 4-(phenylamino)thieno[2,3-b]pyridine derivatives evaluated for their antiparasitic activity against Giardia lamblia, a derivative with a p-methoxy substitution on the phenylamino (B1219803) ring was identified as a promising lead compound. nih.gov
In the context of Pim-1 kinase inhibition, the substitution pattern on the thieno[2,3-b]pyridine scaffold significantly influences potency. The following table illustrates the inhibitory activity of several 5-bromo-thieno[2,3-b]pyridine derivatives against Pim-1 kinase.
| Compound | R | IC50 (µM) nih.gov |
| 3c | 4-Fluorobenzyl | 35.7 |
| 3d | 4-Chlorobenzyl | >100 |
| 3g | 4-Methoxybenzyl | >100 |
| 5b | 4-Chlorophenyl | 12.71 |
| 6d | Ethyl | >100 |
This data indicates that an aryl substituent at the R position is generally more favorable for Pim-1 inhibition than an alkyl group, with a 4-chlorophenyl group in compound 5b conferring the highest potency in this series. nih.gov
Similarly, for c-Src inhibition, the substituents on both the thienopyridine ring and other aromatic moieties within the molecule play a crucial role in the interaction with the enzyme's ATP hydrophobic pocket. drugbank.com
Rational Design Based on SAR Insights
The insights gained from SAR studies have been instrumental in the rational design of more potent and selective thieno[2,3-b]pyridine derivatives. For the development of c-Src inhibitors, molecular modeling and X-ray crystallography of an active compound bound to the kinase domain allowed for a detailed understanding of the key interactions. drugbank.com This structural information guided the synthesis of new analogues with optimized substituents to enhance enzymatic and cellular inhibition. drugbank.com
This approach of leveraging structural biology and computational chemistry to inform the design of new compounds is a powerful strategy for optimizing the therapeutic potential of the thieno[2,3-b]pyridine scaffold.
Molecular Docking and Ligand-Protein Interaction Analysis
Computational methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for thieno[2,3-b]pyridine derivatives. These studies provide insights into how these molecules interact with biological targets at an atomic level, guiding the rational design of more potent and selective compounds.
Binding Affinity Predictions and Computational Validation
Molecular docking studies have been employed to predict the binding affinities and validate the interaction of thieno[2,3-b]pyridine derivatives with various protein targets implicated in cancer. For instance, a series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov The most active compounds from this series were subjected to docking studies within the PIM-1 kinase active site, and the results were consistent with the observed in vitro inhibitory activity. nih.gov Compound 8d from this study emerged as the most potent inhibitor with an IC50 value of 0.019 µM, followed by compounds 5b , 15e , 10c , and 13h with IC50 values of 0.044, 0.083, 0.128, and 0.479 µM, respectively. nih.gov
In another study, molecular docking was used to investigate the binding of 18 different thieno[2,3-b]pyridine derivatives within the DNA-binding domain (DBD) of the Forkhead box M1 (FOXM1) transcription factor. nih.gov The calculations aimed to understand how different substituents on the phenyl ring affected the inhibitory activity against FOXM1. nih.gov The computational results helped to explain why only derivatives bearing a cyano (-CN) group were effective at decreasing FOXM1 expression in a triple-negative breast cancer cell line. nih.gov The anti-proliferative activity (IC50) for the most active compounds, 6 and 16 , was found to be comparable to a known inhibitor, FDI-6. nih.gov
Identification of Key Binding Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Detailed analysis of docking poses has revealed key binding motifs responsible for the interaction between thieno[2,3-b]pyridine derivatives and their target proteins. In the case of phosphoinositide-specific phospholipase C (PLC), a docking study with 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 1) identified several crucial interactions. rsc.org The side chains of amino acid residues His356, Glu341, Arg549, and Lys438 were found to be involved in hydrogen bonding with the ligand. rsc.org Furthermore, the phenyl moiety of the compound occupied a lipophilic pocket within the enzyme's active site. rsc.org
For FOXM1 inhibitors, docking simulations highlighted the importance of specific residues in the DNA-binding site. The binding of compound 6 revealed a π-H bond between the thieno[2,3-b]pyridine ring and the sidechain of Val296, as well as a conventional sulfur-hydrogen bond with the backbone of Leu289. nih.gov The electron-withdrawing properties of the substituents on the phenyl ring were shown to alter the electron density, forcing a different binding mode compared to the parent inhibitor, FDI-6. nih.gov This highlights the critical role of both hydrogen bonding and hydrophobic interactions in the stable binding of these ligands. nih.gov
Cellular Mechanism of Action Studies (in vitro)
In vitro studies using various cancer cell lines have provided significant insights into the cellular effects of thieno[2,3-b]pyridine derivatives, demonstrating their impact on fundamental processes such as cell division, movement, and programmed cell death.
Effects on Cell Cycle Progression and Motility in Cell Lines
Thieno[2,3-b]pyridine derivatives have been shown to potently disrupt the normal progression of the cell cycle in cancer cells. In studies using the aggressive metastatic prostate cancer cell line, PC3, treatment with several thieno[2,3-b]pyridine compounds, including DJ144 and DJ160 , induced a pronounced G2/M arrest after just 24 hours. nih.gov This indicates that the compounds interfere with the cell's ability to prepare for and execute mitosis. nih.gov Flow cytometry experiments with breast cancer cell lines treated with 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide also revealed a cell cycle arrest in the G2/M phase. rsc.org A notable consequence of this G2/M arrest in PC3 cells is the promotion of multinucleation, where cells contain multiple nuclei. nih.gov
Beyond halting proliferation, these compounds also inhibit cancer cell motility, a critical factor in metastasis. rsc.orgnih.gov Time-lapse photography of PC3 cells treated with non-toxic concentrations of thieno[2,3-b]pyridines demonstrated a significant inhibition of cell movement. nih.gov Similarly, the migration of MDA-MB-231 breast cancer cells was severely affected by the administration of a thieno[2,3-b]pyridine derivative. rsc.org
Investigations into Apoptosis and DNA Fragmentation Pathways
A key mechanism through which thieno[2,3-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. In prostate cancer PC3 cells, treatment with compounds such as DJ97 , DJ144 , DJ145 , DJ154 , and DJ160 led to a time-dependent increase in apoptosis, as measured by DNA hypodiploidy. nih.gov After 72 hours of treatment, a significant portion of the cell population had undergone cell death. nih.gov Further investigation confirmed the activation of caspases 3/7, key executioner enzymes in the apoptotic cascade, in PC3 cells treated with these compounds for 48 hours. nih.gov
Studies on MCF-7 breast cancer cells also demonstrated the pro-apoptotic effects of these derivatives. The detection of apoptotic DNA fragments was observed after treating MCF-7 cells for 72 hours with specific thieno[2,3-b]pyridine analogues, confirming their ability to trigger the biochemical hallmarks of apoptosis. researchgate.net
Specificity Against Various Cell Lines (e.g., Leukaemia, Breast Cancer)
The anticancer activity of thieno[2,3-b]pyridine derivatives has been evaluated against a broad spectrum of human cancer cell lines, revealing potent activity in various cancer types.
The NCI60 panel, a set of 60 different human tumor cell lines used by the National Cancer Institute, has been instrumental in profiling the activity of these compounds. One study of nineteen commercially available analogues found that a derivative with ortho- and meta-double substitution on the phenyl ring (derivative 1 ) was highly active, with growth inhibition (GI50) values between 20–40 nM for a range of melanoma, breast, lung, central nervous system (CNS), and leukaemia cell lines. rsc.org Another derivative, where the phenyl moiety was replaced by an α-naphthyl group (16 ), also showed significant activity with GI50 values in the 60–240 nM range against the same cell lines. rsc.org
Specifically, these compounds have shown notable efficacy against breast cancer. Novel derivatives demonstrated increased activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com Another study confirmed potent antitumor activity of compound 5b with GI50 values ranging from 0.302 to 3.57 µM against the full NCI 60 cell line panel. nih.gov The family of anticancer thieno[2,3-b]pyridines has been established as effective against many different cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. researchgate.net
Antitubercular Activity and Target Specificity (e.g., LepB)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents with new mechanisms of action. In this context, derivatives of the thieno[2,3-b]pyridine scaffold have emerged as a promising class of compounds, with some specifically targeting the essential type I signal peptidase, LepB.
A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides were investigated for their potential as inhibitors of M. tuberculosis. Initial hits from a high-throughput screen showed activity against a LepB under-expressing (LepB-UE) strain of M. tuberculosis but had poor activity against the wild-type strain. Subsequent optimization efforts led to the identification of more potent analogs.
One study identified a subset of these compounds with increased activity against the LepB hypomorph strain, suggesting a pathway-specific mechanism. Among these, compound 17af was highlighted as a potent inhibitor with an IC90 of 1.2 μM against wild-type M. tuberculosis and an enhanced IC90 of 0.41 μM against the LepB hypomorph. This increased potency against the strain with reduced LepB levels strongly suggests that LepB is a primary target of this compound series.
The structure-activity relationship (SAR) studies revealed that substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for high potency. A trifluoromethyl group at the 4-position and a substituent with a hydrogen bond acceptor at the para-position of a phenyl ring at the 6-position were found to be favorable for activity. Furthermore, bulkier amide substituents generally led to improved potency.
While these promising results are for the thieno[2,o]pyridine scaffold, a study on novel thieno[2,3-b] nih.govnih.govdithiine-1,1-dioxide derivatives did assess their activity against Mycobacterium tuberculosis strain mc²6230. However, the tested compounds showed insignificant activity, with a minimal inhibitory concentration (MIC) greater than 100 μM. This finding, specific to a dithiine analog of the 1,1-dioxide, suggests that not all modifications of the core scaffold will yield potent antitubercular agents and underscores the importance of specific substitution patterns for activity.
Interactive Data Table: Antitubercular Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Target Strain | Activity Metric | Value (μM) | Putative Target |
|---|---|---|---|---|
| 17af | M. tuberculosis (Wild-type) | IC90 | 1.2 | LepB |
| 17af | M. tuberculosis (LepB-UE) | IC90 | 0.41 | LepB |
| Thieno[2,3-b] nih.govnih.govdithiine-1,1-dioxide derivative | M. tuberculosis mc²6230 | MIC | >100 | Not specified |
Data compiled from studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides and thieno[2,3-b] nih.govnih.govdithiine-1,1-dioxide derivatives.
The collective findings indicate that the thieno[2,3-b]pyridine scaffold is a valuable starting point for the development of novel antitubercular agents. The identification of LepB as a specific target for some derivatives offers a promising avenue for overcoming existing drug resistance mechanisms. However, the limited activity of the tested Thieno[2,3-b]pyridine 1,1-dioxide analog highlights the need for further structural modifications and evaluations to unlock its full potential in this therapeutic area.
Applications of Thieno 2,3 B Pyridine 1,1 Dioxide in Organic Synthesis
Use as Building Blocks for Complex Heterocyclic Architectures
The primary application of Thieno[2,3-b]pyridine (B153569) 1,1-dioxide in organic synthesis is as a potent and versatile building block for the assembly of complex, polycyclic heterocyclic architectures. The oxidation of the parent thieno[2,3-b]pyridine to its 1,1-dioxide (sulfone) is a key activating step. acs.orgnih.gov This transformation is typically achieved using oxidizing agents such as sodium hypochlorite (B82951) in an acidic medium. acs.org
Once formed, the thieno[2,3-b]pyridine 1,1-dioxide becomes an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this role, the thiophene (B33073) dioxide moiety acts as a diene, ready to react with a variety of dienophiles. This reactivity provides a robust method for constructing new six-membered rings fused to the original heterocyclic core.
Research has demonstrated that this compound undergoes Diels-Alder condensation with dienophiles like furan (B31954), anthracene, and naphthacene. acs.org These reactions lead to the formation of intricate, multi-ring systems. For instance, the reaction with furan results in both exo and endo adducts. acs.org A notable characteristic of these cycloadditions is the subsequent elimination of sulfur dioxide (SO₂), which drives the reaction forward and results in the formation of a stable aromatic system. This cycloaddition-elimination strategy is a powerful method for synthesizing complex quinoline (B57606) and acridine (B1665455) derivatives. For example, the self-condensation of this compound leads to the formation of 8-(3-pyridyl)quinoline through the elimination of SO₂. acs.org
The versatility of this building block is further highlighted by the wide array of thieno[2,3-b]pyridine derivatives that can be synthesized and subsequently oxidized to their corresponding 1,1-dioxides. mdpi.comnih.gov This allows for the introduction of various functional groups into the final complex architecture, making it a valuable strategy in medicinal chemistry and materials science for creating libraries of novel compounds. nih.gov
Table 1: Diels-Alder Reactions of this compound
| Dienophile | Product Type | Reference |
|---|---|---|
| Furan | Exo and Endo Adducts | acs.org |
| Anthracene | Cycloadduct | acs.org |
| Naphthacene | Cycloadduct | acs.org |
| Itself | Self-condensation product (8-(3-pyridyl)quinoline) | acs.org |
Role as Synthetic Intermediates in Cascade Reactions
This compound serves as a critical synthetic intermediate, particularly within the framework of cascade reactions. Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, offer an efficient and atom-economical approach to complex molecules.
The synthesis of the thieno[2,3-b]pyridine precursor itself often involves cascade or one-pot methodologies. researchgate.net For example, the Thorpe–Ziegler reaction of 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides can produce substituted 3-aminothieno[2,3-b]pyridines in a single operational step.
Following the formation of the thieno[2,3-b]pyridine core, its oxidation to the 1,1-dioxide creates a highly reactive intermediate poised for further transformation. This dioxide can be a key component in a planned cascade sequence. The Diels-Alder reaction of the 1,1-dioxide, followed by the spontaneous extrusion of sulfur dioxide, is a classic example of a reaction that can be integrated into a longer cascade. This step efficiently builds a new aromatic ring, and the resulting product can possess functionalities that trigger subsequent cyclizations or rearrangements, leading to very complex molecular scaffolds from simple starting materials.
For instance, a synthetic strategy could involve the initial cascade synthesis of a functionalized thieno[2,3-b]pyridine, followed by its oxidation to the 1,1-dioxide. This intermediate could then undergo an intramolecular Diels-Alder reaction, where the dienophile is tethered to another part of the molecule, leading to a complex, polycyclic system in a highly efficient manner.
Catalyst Development and Mechanistic Insights
While the synthesis of this compound and its subsequent reactions can be facilitated by catalysts, the compound itself is primarily utilized as a reactive intermediate rather than a catalyst. The significant interest in this compound lies in understanding the mechanistic principles that govern its high reactivity.
The primary mechanistic focus has been on its behavior in [4+2] cycloaddition reactions. organic-chemistry.org The oxidation of the sulfide (B99878) to a sulfone is the key to activating the thiophene ring to act as a diene in the Diels-Alder reaction. The electron-withdrawing nature of the sulfone group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system.
Mechanism of the Diels-Alder Reaction: The reaction proceeds via a concerted pericyclic mechanism. wikipedia.org The efficiency and stereoselectivity of the Diels-Alder reaction are governed by the frontier molecular orbitals (FMO) of the diene (this compound) and the dienophile.
Orbital Interaction : In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the LUMO of the diene. The electron-withdrawing sulfone group on the this compound lowers its LUMO energy, facilitating a rapid reaction with electron-rich dienophiles. organic-chemistry.org
Concerted Cycloaddition : The reaction involves a single, cyclic transition state where the new carbon-carbon bonds are formed simultaneously.
Sulfur Dioxide Extrusion : A significant feature of using thiophene dioxides as dienes is the subsequent retro-Diels-Alder reaction, where sulfur dioxide is eliminated. This step is thermodynamically driven by the formation of the stable SO₂ gas and a new, stable aromatic ring system. acs.org
Stereoselectivity : When cyclic dienophiles like furan are used, the reaction can yield both endo and exo products. The endo product is often favored under kinetic control due to secondary orbital interactions, a common feature in Diels-Alder reactions. acs.org
Understanding these mechanistic details allows chemists to predict and control the outcomes of these reactions, designing rational syntheses of complex target molecules. The reactivity of the thieno[2,3-b]pyridine core towards electrophilic substitution also provides foundational knowledge for its chemical behavior. rsc.org
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Diversified 1,1-Dioxide Architectures
The exploration of the chemical space of thieno[2,3-b]pyridine (B153569) 1,1-dioxides is intrinsically linked to the development of versatile and efficient synthetic methodologies. Future research will prioritize the creation of new routes that allow for a broader range of structural diversification.
Recent synthetic efforts have focused on constructing the thieno[2,3-b]pyridine core and then modifying its substituents. For instance, various derivatives have been synthesized by reacting 3-aminothienopyridines with reagents like aryl isothiocyanates and maleic anhydride. ekb.eg Another approach involves the reaction of thiophene (B33073) derivatives with cinnamonitriles to yield thieno[2,3-b]pyridines. nih.gov A metal-free, three-step synthesis of thieno[2,3-c]pyridine (B153571) derivatives has also been reported, starting from 2-acetylthiophene. kuleuven.be
A key area for future development is the synthesis of unsymmetric thienoacenes. A recently developed method utilizes a thienannulation reaction initiated by the trisulfur (B1217805) radical anion to produce unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes from 1-(bromoethynyl)-2-chlorobenzene using a copper catalyst. acs.org Such innovative strategies that offer high yields and utilize inexpensive catalysts will be crucial for generating diverse libraries of thieno[2,3-b]pyridine 1,1-dioxide analogues for biological screening.
Advanced Computational Approaches for Structure-Function Prediction
Computational modeling has become an indispensable tool in modern drug discovery, and its application to thieno[2,3-b]pyridine 1,1-dioxides is set to expand significantly. Molecular modeling studies have already provided valuable insights into the structure-activity relationships (SARs) of these compounds.
For example, modeling of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides against phosphoinositide specific-phospholipase C (PI-PLC) has revealed key hydrogen bonding interactions with amino acid residues like His356, Glu341, Arg549, and Lys438. nih.govworktribe.com This information is critical for designing more potent inhibitors. Furthermore, molecular modeling has been used to understand the diminished anticancer efficacy of certain derivatives, suggesting that poor cell permeability could be a contributing factor. nih.gov
Future research will likely leverage more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide the rational design of next-generation inhibitors. These methods can provide a deeper understanding of the electronic and steric factors governing the interaction between the this compound scaffold and its biological targets.
Exploration of New Biological Targets and Pathways for this compound Derivatives
While initially investigated as inhibitors of PI-PLC, derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated activity against a range of other biological targets, opening up new avenues for therapeutic applications.
Research has shown that these compounds can modulate several targets related to tumorigenesis, including phospholipase C delta 1/3 (PLCδ1/3) and the copper-trafficking antioxidant 1 (ATOX1) protein. nih.gov Some derivatives have also been identified as potent inhibitors of nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents. nih.gov More recently, thieno[2,3-b]pyridines have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, with the aim of sensitizing cancer cells to topoisomerase I inhibitors like topotecan. nih.gov
The future will see a more systematic exploration of the polypharmacology of thieno[2,3-b]pyridine 1,1-dioxides. High-throughput screening against diverse panels of kinases, proteases, and other enzyme families, combined with chemoproteomics approaches, will be instrumental in identifying novel and unexpected biological targets. This will not only broaden the therapeutic potential of this compound class but also provide valuable tool compounds for basic biological research. A summary of some explored biological activities is presented in the table below.
| Derivative Class | Biological Activity | Reference |
| 6-aryl-3-amino-thieno[2,3-b]pyridines | Antiproliferative, Anti-inflammatory (NO inhibition) | nih.gov |
| Thieno[2,3-b]pyridines | Anticancer, Antiviral, Anti-inflammatory, Antimicrobial, Antidiabetic, Antihypertensive | mdpi.com |
| Thieno[2,3-b]pyridines | Inhibition of prostate cancer growth and motility | nih.gov |
| Thieno[2,3-b]pyridines | Inhibition of TDP1, chemosensitization to topotecan | nih.gov |
| Thieno[2,3-d]pyrimidines | Inhibition of mycotoxin production and fungal growth | nih.gov |
| Thieno[2,3-b]pyridine-based compounds | Antimicrobial and Anticancer | ekb.eg |
Innovative Strategies for Addressing Molecular Design Challenges (e.g., Aqueous Solubility Enhancement for Biological Applications)
A significant hurdle in the development of thieno[2,3-b]pyridine derivatives as therapeutic agents is their poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.govnih.gov It is estimated that low water solubility contributes to the discontinuation of approximately 40% of drug discovery programs. nih.gov
Several strategies are being explored to address this challenge. One approach involves chemical modification of the scaffold. For instance, replacing the sulfur atom with a nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core and adding a morpholine (B109124) moiety increased water solubility significantly, although it also reduced anticancer activity. nih.govnih.gov Another successful strategy has been the introduction of polar groups, such as alcohols, ketones, and substituted amines, into an appended alkyl ring, which improved solubility while retaining potent anticancer activity. worktribe.com The introduction of 'prodrug-like' ester and carbonate moieties has also been investigated to disrupt the crystal packing of these planar molecules, thereby aiming to increase solubility. mdpi.com
An alternative to chemical modification is the use of drug delivery systems. Loading a potent thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix has been shown to enhance its water solubility and increase its potency against pancreatic cancer cells by five-fold. nih.govnih.gov
Future work will likely focus on a multi-pronged approach, combining medicinal chemistry strategies to introduce solubilizing groups with advanced formulation techniques, such as nano-suspensions, solid dispersions, and co-crystallization, to develop orally bioavailable this compound drug candidates. A comparison of strategies to improve solubility is detailed in the table below.
| Strategy | Outcome | Reference |
| Substitution of sulfur with nitrogen and addition of a morpholine moiety | Increased water solubility by three orders of magnitude, but reduced anticancer activity. | nih.govnih.gov |
| Loading into a cholesteryl-poly(allylamine) polymer matrix | Five-fold increase in potency against pancreatic cancer cells. | nih.govnih.gov |
| Introduction of polar groups (alcohols, ketones, substituted amines) into an appended alkyl ring | Improved solubility while retaining potent anticancer activity. | worktribe.com |
| Incorporation of bulky, cleavable ester and carbonate functional groups | Increased activity against HCT-116 colon cancer cells and MDA-MB-231 triple-negative breast cancer cells. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Thienopyridine Research
In the context of thienopyridine research, AI and ML can be applied in several key areas:
Virtual High-Throughput Screening (vHTS): AI models can be trained on existing data to screen large virtual libraries of thieno[2,3-b]pyridine derivatives and prioritize those with the highest probability of being active against a specific target. This can significantly accelerate the hit identification process.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop sophisticated QSAR models that go beyond traditional methods to predict the biological activity of novel thieno[2,3-b]pyridine analogues based on their chemical structure.
ADME/Tox Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of thieno[2,3-b]pyridine derivatives early in the drug discovery pipeline, helping to reduce late-stage failures. nih.gov
De Novo Drug Design: Generative AI models can design entirely new thieno[2,3-b]pyridine-based molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds with improved efficacy and safety profiles.
As more high-quality biological data on thieno[2,3-b]pyridine derivatives becomes available, the predictive power of AI and ML models will continue to improve, making them an increasingly integral part of the research and development process. This synergy between experimental and computational approaches holds the key to unlocking the next generation of thienopyridine-based therapeutics.
Q & A
Q. What are the established synthetic routes for preparing thieno[2,3-b]pyridine 1,1-dioxide derivatives?
Methodological Answer: this compound derivatives are typically synthesized via cyclization of α-halo ketone intermediates. For example, reacting 5-benzofuran-2-yl-3-hydroxypropenone with α-halo ketones (e.g., chloroacetone, phenacyl chloride) yields S-alkyl intermediates, which undergo cyclization in sodium ethoxide to form the thieno[2,3-b]pyridine core . Alternative routes include condensation of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines or diazonium salts . Characterization relies on elemental analysis, NMR, and IR spectroscopy to confirm regiochemistry and functionalization .
Q. How are thieno[2,3-b]pyridine derivatives characterized for structural validation?
Methodological Answer: Structural validation involves a combination of techniques:
- ¹H/¹³C-NMR : To confirm aromatic proton environments and substituent positions (e.g., distinguishing between pyridine and thiophene moieties) .
- Mass Spectrometry (GCMS/HRMS) : For molecular ion peaks and fragmentation patterns .
- Elemental Analysis : To verify purity and stoichiometry .
- X-ray Crystallography (if available): Resolves ambiguities in regiochemistry, particularly for fused-ring systems .
Advanced Research Questions
Q. What strategies address the low aqueous solubility of thieno[2,3-b]pyridine derivatives in biological assays?
Methodological Answer: Two primary strategies have been explored:
Structural Modification : Replacing the sulfur atom with nitrogen to introduce a morpholine moiety increases solubility by three orders of magnitude (1.2 µg/mL → 1.3 mg/mL), albeit with reduced anticancer activity .
Polymer-Based Formulation : Loading a thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) matrix enhances solubility and potency (IC₅₀ = 0.5 µg/mL vs. BxPC-3 pancreatic cancer cells) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or structural heterogeneity. Key steps include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., BxPC-3 for pancreatic cancer) and controls .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridine vs. thiophene rings) to isolate active pharmacophores .
- Kinase Profiling : Test selectivity against off-target kinases (e.g., PIM-1 vs. PLC-2) to clarify mechanisms .
Q. What experimental designs optimize selectivity in kinase inhibition studies?
Methodological Answer:
- Docking Studies : Use in silico models (e.g., GPCR modulation) to predict binding affinities and guide synthesis .
- Selective Functionalization : Introduce bulky substituents (e.g., aryl sulfonamides) to block off-target kinase binding pockets .
- Kinome-Wide Screening : Validate selectivity using panels of >50 kinases to identify cross-reactivity .
Q. How are hybrid thieno[2,3-b]pyridine-piperazine derivatives synthesized, and what advantages do they offer?
Methodological Answer: Hybrid derivatives are synthesized via nucleophilic substitution, linking thieno[2,3-b]pyridine cores to piperazine or carboxamide moieties (e.g., using 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone)) . Advantages include:
- Enhanced solubility via polar piperazine groups.
- Improved pharmacokinetics through balanced lipophilicity (logP optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
